

Application Note: Cell Cycle Analysis of AML Cells Treated with LT-850-166

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| Compound of Interest | | |
|----------------------|------------|-----------|
| Compound Name: | LT-850-166 | |
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Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A significant subset of AML cases involves mutations in the FMS-like tyrosine kinase 3 (FLT3) gene, with internal tandem duplications (FLT3-ITD) being particularly common. These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.

LT-850-166 is a potent and selective inhibitor of FLT3, demonstrating efficacy against both wild-type and various mutated forms of the kinase, including those that confer resistance to other FLT3 inhibitors. Mechanistic studies have revealed that **LT-850-166** inhibits the phosphorylation of FLT3 and its downstream signaling effectors, which culminates in the induction of cell cycle arrest and apoptosis in FLT3-ITD-positive AML cells. This application note provides a detailed protocol for the analysis of cell cycle distribution in AML cells, specifically the MV4-11 cell line, following treatment with **LT-850-166**.

Principle

The cell cycle is a fundamental process that governs cell division and proliferation. It is tightly regulated by a series of checkpoints that ensure the fidelity of DNA replication and chromosome segregation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth.







This protocol utilizes propidium iodide (PI), a fluorescent intercalating agent, to stain the DNA of cells. The fluorescence intensity of PI is directly proportional to the amount of DNA within a cell. By analyzing the PI staining of a cell population using flow cytometry, it is possible to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). Treatment of AML cells with LT-850

 To cite this document: BenchChem. [Application Note: Cell Cycle Analysis of AML Cells Treated with LT-850-166]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b14914859#cell-cycle-analysis-of-aml-cells-with-lt-850-166]

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